N1-Methoxymethyl picrinine
CAS No.: 1158845-78-3
Cat. No.: VC0199302
Molecular Formula: C22H26N2O4
Molecular Weight:
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1158845-78-3 |
---|---|
Molecular Formula | C22H26N2O4 |
Appearance | Powder |
Introduction
Chemical Identity and Properties
N1-Methoxymethyl picrinine is an indole alkaloid with the molecular formula C22H26N2O4 and a molecular weight of 382.5 g/mol . This compound features a complex pentacyclic structure characterized by a methoxymethyl substitution at the N1 position of the indole nucleus. The compound possesses multiple stereocenters, contributing to its structural complexity and potential biological significance.
Chemical Identifiers
The comprehensive chemical identifiers for N1-Methoxymethyl picrinine provide essential information for researchers seeking to study or utilize this compound:
Parameter | Value |
---|---|
CAS Number | 1158845-78-3 |
Molecular Formula | C22H26N2O4 |
Molecular Weight | 382.5 g/mol |
IUPAC Name | methyl (1R,9R,11S,14E,15R,17S,19R)-14-ethylidene-2-(methoxymethyl)-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate |
InChIKey | FGSDKFHHOWCXOD-XALDAAHSSA-N |
This compound represents a structural modification of picrinine, a known alkaloid, with the addition of a methoxymethyl group at the N1 position .
Structural Characteristics
The structure of N1-Methoxymethyl picrinine features several distinguishing characteristics:
-
An indole nucleus serving as the core structural element
-
A methoxymethyl group substitution at the N1 position of the indole
-
A complex pentacyclic ring system
-
A methyl carboxylate group
-
Multiple stereocenters contributing to its three-dimensional architecture
-
An ethylidene group creating an E-configuration at position 14
The compound's stereochemistry has been precisely determined through spectroscopic methods and crystallographic studies, revealing a specific three-dimensional arrangement that may be crucial for any potential biological activity .
Natural Occurrence and Isolation
N1-Methoxymethyl picrinine has been isolated from plant sources belonging to the Apocynaceae family, specifically from Alstonia scholaris, an evergreen tree native to the Indian subcontinent and Southeast Asia .
Botanical Source
Alstonia scholaris (commonly known as Devil's tree or Dita bark) is a traditionally important medicinal plant that has been extensively studied for its rich alkaloid content . This evergreen tree produces various indole alkaloids with diverse structural features and potential biological activities. N1-Methoxymethyl picrinine was specifically isolated from the leaves of this plant species .
Isolation and Structure Elucidation
The isolation of N1-Methoxymethyl picrinine was reported in 2009 by Wang et al., alongside the discovery of two unusual 2,3-secofernane triterpenoids named alstonic acids A and B from the same plant source . The structural elucidation of N1-Methoxymethyl picrinine was accomplished through:
-
Mass spectrometry (MS) analysis
-
Nuclear magnetic resonance (NMR) spectroscopic studies
-
Single crystal X-ray diffraction analysis for definitive confirmation of the three-dimensional structure
This comprehensive analytical approach provided conclusive evidence for the chemical structure and stereochemical configuration of the compound.
Chemical Classification and Related Compounds
N1-Methoxymethyl picrinine belongs to the monoterpenoid indole alkaloid class, specifically to the picrinine-type alkaloids . These compounds are characterized by their complex ring systems and stereochemical features.
Relationship to Other Alkaloids
Alstonia scholaris produces numerous alkaloids with various structural features. Some related alkaloids isolated from this plant include:
Alkaloid | Year Reported | Researchers |
---|---|---|
Echitamine | 1961 | Govindachari and Rajappa |
Rhazine | 1969 | Chatterjee et al. |
Nareline | 1977 | Morita et al. |
Scholarine | 1981 | Banerji and Siddhanta |
Scholaricine | 1981-1985 | Banerji; Rahman et al. |
Picrinine | 1988 | Ghosh et al. |
Alschomine | 1989 | Abe et al. |
N1-methoxymethyl Picrinine | 2009 | Wang et al. |
The parent compound, picrinine, was reported earlier (1988) by Ghosh et al., while the methoxymethyl derivative was characterized more recently . This highlights the ongoing discovery of new alkaloids from this botanically and medicinally important plant species.
Spectroscopic Properties
Spectroscopic data are crucial for the identification and structural characterization of natural products. For N1-Methoxymethyl picrinine, several spectroscopic techniques have been employed.
Chemical Synthesis
Synthetic Approaches
The absence of published synthetic routes specifically for N1-Methoxymethyl picrinine represents a gap in current research that could be addressed in future investigations. The complex structure of this compound, with multiple rings and stereocenters, presents a significant challenge for total synthesis approaches.
Future Research Directions
The current state of knowledge regarding N1-Methoxymethyl picrinine reveals several promising avenues for future research:
Biological Activity Screening
Comprehensive screening of N1-Methoxymethyl picrinine for various biological activities would be valuable, particularly focusing on:
-
Antimalarial activity, given the traditional use of Alstonia species for malaria
-
Anticancer potential, as several related alkaloids have shown promising effects
-
Neurological activities, considering the CNS effects of some indole alkaloids
-
Antimicrobial properties against resistant pathogens
Chemical Synthesis Development
The development of an efficient synthetic route to N1-Methoxymethyl picrinine would be significant for:
-
Confirming the assigned structure through total synthesis
-
Providing access to larger quantities for biological testing
-
Enabling the preparation of structural analogues for structure-activity relationship studies
-
Potentially discovering more efficient pathways to related alkaloids
Biosynthetic Studies
Investigation of the biosynthetic pathway leading to N1-Methoxymethyl picrinine in Alstonia scholaris could provide insights into:
-
The enzymatic mechanisms involved in producing this complex alkaloid
-
The relationship between picrinine and its N1-methoxymethyl derivative
-
Potential biotechnological approaches for producing this and related compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume